2,2,4-Trimethyl-6-(1,2,3-thiadiazol-5-yl)-1,2-dihydroquinoline
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Overview
Description
2,2,4-Trimethyl-6-(1,2,3-thiadiazol-5-yl)-1,2-dihydroquinoline is a heterocyclic compound that features a quinoline core substituted with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-6-(1,2,3-thiadiazol-5-yl)-1,2-dihydroquinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazides and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or sulfur atoms in the thiadiazole ring.
Reduction: Reduction reactions could target the quinoline core or the thiadiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as an antimicrobial or anticancer agent due to the presence of the thiadiazole ring, which is known for its bioactivity.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, including anti-inflammatory or analgesic effects.
Industry
Industrially, it could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylquinoline: Lacks the thiadiazole ring, which might reduce its bioactivity.
6-(1,2,3-Thiadiazol-5-yl)quinoline: Similar structure but without the trimethyl groups, potentially affecting its chemical reactivity and biological activity.
Uniqueness
The presence of both the trimethyl groups and the thiadiazole ring in 2,2,4-Trimethyl-6-(1,2,3-thiadiazol-5-yl)-1,2-dihydroquinoline makes it unique, potentially offering a combination of chemical stability and biological activity not found in similar compounds.
Properties
CAS No. |
179894-37-2 |
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Molecular Formula |
C14H15N3S |
Molecular Weight |
257.36 g/mol |
IUPAC Name |
5-(2,2,4-trimethyl-1H-quinolin-6-yl)thiadiazole |
InChI |
InChI=1S/C14H15N3S/c1-9-7-14(2,3)16-12-5-4-10(6-11(9)12)13-8-15-17-18-13/h4-8,16H,1-3H3 |
InChI Key |
PHDVWFMJIJFPKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)C3=CN=NS3)(C)C |
Origin of Product |
United States |
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